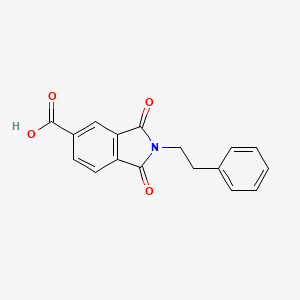

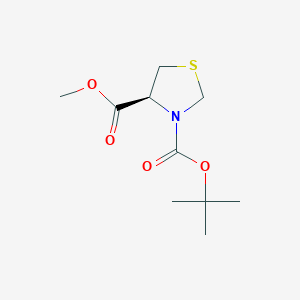

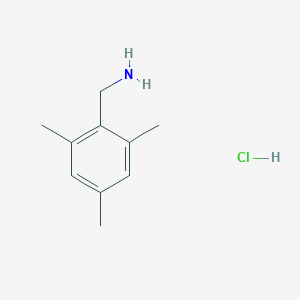

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate, also known as (S)-TBM-TDC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazolidine derivative that has been shown to exhibit interesting biological activities, making it a promising candidate for drug development.

科学的研究の応用

Synthesis and Application in Peptide Synthesis

The enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) have been synthesized from L-alanine and used as an auxiliary in dipeptide synthesis. This compound demonstrates its utility in the preparation of enantiomerically pure acids and peptides, showcasing its significance in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Advancements in Polyfunctional Thiazolo[3,2-c]pyrimidine Synthesis

A novel synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives has been developed using tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates. This process indicates the potential of thiazolidine derivatives in synthesizing polyfunctional thiazolo[3,2-c]pyrimidines, expanding the scope of these compounds in medicinal chemistry (Litvinchuk et al., 2021).

Novel Calcium Antagonists

Thiazolidinone derivatives have been synthesized and evaluated as novel calcium antagonists with potent antiischemic activity. These compounds integrate calcium antagonistic, calcium overload prevention, and antioxidant activities, highlighting their potential in pharmaceutical applications (Kato et al., 1998; Kato et al., 1999).

Synthesis of Thiazolidine-2,4-dicarboxylic Acid and Its Esters

Research on thiazolidine-2,4-dicarboxylic acid and its esters focuses on their synthesis, behavior in solution, and regioselective cyclocondensation. This study provides insights into the chemical properties and potential applications of these derivatives in organic synthesis (Refouvelet et al., 1994).

Development of Sterically Hindered Thiazolidin-4-ones

A series of sterically hindered 2,3-disubstituted thiazolidin-4-ones have been synthesized, demonstrating the versatility of thiazolidine derivatives in creating complex molecules with potential applications in various chemical domains (Silin, Kelarev, & Abu-Ammar, 2012).

Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)Thiazolidine-3- Carboxylate

This compound, an intermediate of the natural product Biotin, was synthesized from L-cystine. It plays an essential role in the metabolic cycle, catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

特性

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S)-1,3-thiazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-6-16-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZETDWVWEZSD-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)

![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)

![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)